ADB-4EN-pinaca
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H26N4O2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pent-4-enylindazole-3-carboxamide |
InChI |
InChI=1S/C19H26N4O2/c1-5-6-9-12-23-14-11-8-7-10-13(14)15(22-23)18(25)21-16(17(20)24)19(2,3)4/h5,7-8,10-11,16H,1,6,9,12H2,2-4H3,(H2,20,24)(H,21,25) |
InChI Key |
NXDLAZXBALPFSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC=C |
Origin of Product |
United States |
Chemical Structure and Nomenclature of Adb 4en Pinaca
Systematic IUPAC Naming Conventions for ADB-4EN-PINACA
The International Union of Pure and Applied Chemistry (IUPAC) provides systematic nomenclature to unambiguously identify chemical compounds. For this compound, the IUPAC name is N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide nih.govwikipedia.orgaklagare.seunodc.org. This name precisely describes the compound's molecular architecture, including the stereochemistry at the chiral center.
Molecular Formula and Molecular Weight
The molecular formula represents the elemental composition of a compound, while the molecular weight quantifies the mass of one mole of that substance.
Molecular Formula: C₁₉H₂₆N₄O₂ nih.govwikipedia.orgunodc.orgcaymanchem.combioscience.co.ukbioscience.co.uknih.govcfsre.org
Molecular Weight: 342.4 g/mol nih.govwikipedia.orgunodc.orgcaymanchem.combioscience.co.ukbioscience.co.ukcfsre.org (often cited with slight variations such as 342.4353 or 342.44)
Stereochemical Aspects of this compound
This compound possesses a stereogenic center, meaning it can exist as different stereoisomers. The molecule contains one defined stereocenter nih.gov. Research indicates that the (S)-enantiomer is typically synthesized and studied, often derived from L-tert-leucinamide precursors nih.govwikipedia.orgaklagare.seugent.be. The specific stereochemistry is crucial as it can influence the compound's biological activity and receptor binding affinity ugent.be. The IUPAC name explicitly denotes the (S)-configuration at the relevant chiral center nih.govwikipedia.org.
Structural Motifs: Indazole Core, Pent-4-en-1-yl Tail, and tert-Leucinamide Head Group
Indazole Core: This bicyclic aromatic heterocycle forms the central scaffold of the molecule. The indazole ring system is a common feature among many synthetic cannabinoids, providing a rigid framework for the attachment of other functional groups aklagare.sedrugsandalcohol.ieacs.orgljmu.ac.uk.
Pent-4-en-1-yl Tail: Attached to the N1 position of the indazole core, this is a five-carbon alkyl chain featuring a terminal alkene (double bond) at the fourth carbon. This moiety differentiates this compound from its saturated analog, ADB-PINACA, which has a simple pentyl tail aklagare.sedrugsandalcohol.iecfsre.orgvulcanchem.comeuropa.eu.
tert-Leucinamide Head Group: This part of the molecule is derived from the amino acid tert-leucine. It is linked to the C3 position of the indazole core via a carboxamide bond. Specifically, it comprises a 3,3-dimethyl-1-oxobutan-2-ylamide structure, which includes an amino group and a tert-butyl group attached to the carbon adjacent to the amide carbonyl nih.govaklagare.seunodc.orgcfsre.orgcfsre.org.
Graphical Representation of the Chemical Structure (Implied)
While a graphical representation is not explicitly provided here, the described structural motifs—an indazole core substituted at the N1 position with a pent-4-en-1-yl chain and at the C3 position with a carboxamide linkage to a tert-leucinamide moiety—define its three-dimensional arrangement. The presence of the terminal alkene in the tail and the chiral center within the tert-leucinamide group are key structural features.
Chemical Abstract Service (CAS) Registry Number
The CAS Registry Number is a unique numerical identifier assigned to chemical substances. For this compound, the most commonly cited CAS number is 2666932-44-9 aklagare.secaymanchem.comsigmaaldrich.comaablocks.com. Another CAS number, 2659308-44-6, has also been associated with the compound nih.govwikipedia.org.
Data Table: Key Chemical Properties of this compound
| Property | Value | Source Index |
| Systematic Name | N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide | nih.govwikipedia.orgaklagare.seunodc.org |
| Molecular Formula | C₁₉H₂₆N₄O₂ | nih.govwikipedia.orgunodc.orgcaymanchem.combioscience.co.ukbioscience.co.uknih.govcfsre.org |
| Molecular Weight | 342.4 g/mol | nih.govwikipedia.orgunodc.orgcaymanchem.combioscience.co.ukbioscience.co.ukcfsre.org |
| CAS Registry Number | 2666932-44-9 | aklagare.secaymanchem.comsigmaaldrich.comaablocks.com |
| Stereochemistry | Contains a stereogenic center; (S)-configuration is typically synthesized and studied. | nih.govwikipedia.orgaklagare.senih.govugent.bevulcanchem.com |
| Primary Structural Motifs | Indazole Core, Pent-4-en-1-yl Tail, tert-Leucinamide Head Group | nih.govaklagare.seunodc.orgcfsre.orgdrugsandalcohol.ieacs.orgljmu.ac.ukcfsre.orgeuropa.eu |
List of Compound Names Mentioned:
this compound
ADB-PINACA
MDMB-4EN-PINACA
ADB-BUTINACA
ADB-BINACA
ADB-HEXINACA
5F-MDMB-PINACA (5F-ADB)
4F-MDMB-BINACA
5F-MDMB-PICA (5F-MDMB-2201)
JWH-018
CP55,940
ADB-5'F-BUTINACA
ADB-P7AICA
MDMB-P7AICA
MDMB-4en-P7AICA
ADB-BICA
APP-BINACA
A-CHMINACA
5F-A-P7AICA
MDMB-INACA
MDMB-7'Br-INACA
5Cl-ADB (5Cl-MDMB-PINACA)
Synthetic Chemistry and Precursor Analysis of Adb 4en Pinaca
Reported Synthetic Pathways for ADB-4EN-pinaca
Synthetic strategies for indazole-based SCRAs generally involve the sequential assembly of three key structural components: the indazole core, the N-alkyl tail, and the amino acid-derived head group.
General Synthetic Routes for Indazole-Based SCRAs
Two prevalent general synthetic routes are commonly employed for the preparation of indazole-3-carboxamide SCRAs, including this compound caymanchem.comcaymanchem.com. These routes typically begin with a functionalized indazole-3-carboxylic acid.
Route A: This pathway involves the initial functionalization of the indazole core by adding the amine head group to the carboxylic acid moiety. This step yields a precursor molecule that is one step away from the final product. Subsequently, the tail piece (in this case, the pent-4-en-1-yl group) is introduced via N-alkylation of the indazole nitrogen atom. caymanchem.comcaymanchem.com
Route B: In contrast, Route B commences with the N-alkylation of the indazole nitrogen atom with the desired tail piece. This creates an intermediate that is also one step prior to the final compound. The final step involves the amide coupling of this N-alkylated indazole-3-carboxylic acid with the appropriate amino acid derivative to form the carboxamide linkage. caymanchem.comcaymanchem.com
Both routes are designed to yield the same final SCRA product, differing primarily in the order of addition of the tail and head groups.
Specific Methodologies for this compound Synthesis
The synthesis of this compound specifically involves the construction of its unique structure, which comprises an indazole core, a pent-4-en-1-yl (4-en-P) tail, and an L-tert-leucinamide (ADB) head group unodc.orgwikipedia.orgaklagare.se. A typical synthetic approach involves:
N-Alkylation: The indazole core, often in the form of indazole-3-carboxylic acid, undergoes N-alkylation. This reaction introduces the pent-4-en-1-yl group onto the nitrogen atom at the 1-position of the indazole ring. This is commonly achieved using a pent-4-en-1-yl halide (e.g., pent-4-en-1-yl bromide) or a similar electrophilic reagent in the presence of a base diva-portal.orgdiva-portal.org.
Amide Coupling: The resulting N-alkylated indazole-3-carboxylic acid is then coupled with an amino acid derivative, typically L-tert-leucine methyl ester or a related compound, to form the carboxamide linkage. This step is crucial for assembling the final molecule diva-portal.orgdiva-portal.org. The synthesis of the (S)-enantiomer of this compound has also been described diva-portal.org.
The general reaction scheme for synthesizing indazole-based SCRAs, applicable to this compound, involves the N-alkylation of the indazole core followed by amide coupling with an amino acid derivative diva-portal.org.
Identification and Characterization of Synthetic Precursors
The identification and characterization of synthetic precursors are vital for understanding clandestine synthesis operations and for developing targeted analytical detection methods. Key precursors for this compound synthesis include:
Indazole-3-carboxylic acid derivatives: These form the central scaffold of the molecule diva-portal.org.
Pent-4-en-1-ylating agents: Reagents such as pent-4-en-1-yl halides are used to introduce the unsaturated tail group onto the indazole nitrogen diva-portal.orgdiva-portal.org.
Amino acid derivatives: Specifically, L-tert-leucine or its esterified forms (e.g., L-tert-leucine methyl ester) are used to form the head group of the molecule diva-portal.orgdiva-portal.org.
Furthermore, "tail-less precursors" such as ADB-INACA have been identified as intermediates that can be readily converted into this compound through the addition of the pent-4-en-1-yl group caymanchem.com. ADB-INACA itself is synthesized from an indazole core and L-tert-leucine caymanchem.com. These precursors are sometimes sold in "semi-finished kits" alongside reagents and instructions, enabling users to complete the synthesis of controlled SCRAs researchgate.netnih.govvican.no.
Table 1: Key Properties of this compound
| Property | Value | Source |
| Chemical Name | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide | unodc.orgwikipedia.org |
| CAS Number | 2666932-44-9 / 2659308-44-6 | wikipedia.orgaablocks.com |
| Molecular Formula | C₁₉H₂₆N₄O₂ | unodc.orgaablocks.com |
| Molecular Weight | 342.4353 g/mol | unodc.orgaablocks.com |
| SMILES | C=CCCCn1nc(c2c1cccc2)C(=O)NC(C(C)(C)C)C(=O)N | aablocks.com |
| InChI Key | NXDLAZXBALPFSN-UHFFFAOYSA-N / NXDLAZXBALPFSN-MRXNPFEDSA-N | unodc.orgfda.gov |
| Substance Group | Synthetic Cannabinoids | unodc.org |
| Structural Features | Indazole core, pent-4-en-1-yl tail, L-tert-leucinamide head group | unodc.orgwikipedia.org |
Formation of Byproducts in Synthesis
During the synthesis of this compound and related compounds, various byproducts can form, impacting product purity and analytical identification.
Bis-alkylated Byproducts: If strong bases are used in the synthesis, particularly during the addition of the tail piece, they can potentially hydrolyze ester functionalities and subsequently alkylate the resulting carboxylic acid. This can lead to the formation of bis-alkylated products, such as 4en-PDMB-4en-PINACA and 5F-PDMB-5F-PINACA caymanchem.com.
Unreacted Precursors: Incomplete synthesis reactions, especially those conducted in clandestine settings or using "semi-finished kits," can result in the presence of unreacted precursors in the final product researchgate.netnih.gov. For instance, recreations of related SCRA syntheses have shown that precursors like ADB-INACA can remain in the final product, affecting its purity and potency researchgate.netnih.gov.
Isomers and Related Impurities: Depending on the reaction conditions and the purity of starting materials, various isomers or structurally similar impurities may also be generated.
Table 2: General Synthetic Routes for Indazole-Based SCRAs
| Route | Starting Material | Key Steps | Intermediate Precursor Type |
| A | Indazole-3-carboxylic acid | 1. Addition of amine head group. 2. N-alkylation with tail piece. | Amine-functionalized |
| B | Indazole-3-carboxylic acid | 1. N-alkylation with tail piece. 2. Amide coupling with amino acid derivative (head group). | Tail-functionalized |
Advanced Synthetic Methodologies and Future Directions
The landscape of synthetic cannabinoid production is continually evolving, driven by efforts to circumvent legal controls and optimize synthesis.
"Semi-Finished Kits": A notable trend involves the distribution of "semi-finished kits." These kits typically contain a non-controlled precursor SCRA, along with necessary reagents and instructions, enabling the end-user to complete the synthesis of a controlled SCRA via a one-pot reaction researchgate.netnih.govvican.no. This methodology allows for the production of potent SCRAs using unscheduled starting materials.
Enantiospecific Synthesis and Chiral Separation: Research is increasingly focusing on the enantiospecific synthesis of SCRAs and the development of chiral separation techniques. Understanding the differential activity of enantiomers at cannabinoid receptors is crucial for a comprehensive pharmacological profile and for forensic analysis frontiersin.org.
Analytical Method Development: Advanced analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) with specialized columns, are being developed to resolve closely related compounds and their precursors, like ADB-BUTINACA and its precursor ADB-INACA caymanchem.com. This is essential for accurate quantification and identification in forensic casework.
Metabolic Profiling: Studies investigating the metabolism of this compound and its related compounds are critical for identifying reliable biomarkers for its detection in biological samples diva-portal.orgcaymanchem.comrti.orgdiva-portal.org. Understanding metabolic pathways informs the development of sensitive and specific analytical assays for toxicology.
Analytical Chemistry and Forensic Identification of Adb 4en Pinaca
Methodologies for Detection and Quantification
A combination of chromatographic and spectroscopic techniques is typically used for the unambiguous identification and quantification of ADB-4EN-pinaca. These methods offer high sensitivity and selectivity, which are essential for distinguishing between structurally similar synthetic cannabinoids.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique in forensic drug analysis. It separates compounds based on their volatility and interaction with a stationary phase, followed by detection using mass spectrometry, which provides information about the mass-to-charge ratio of the compound and its fragments.
For the analysis of this compound, a reference material was analyzed using an Agilent 5975 Series GC/MSD System. The analysis resulted in a retention time of 7.99 minutes, which was comparable to the 7.96 minutes observed for the standard. cfsre.org The mass spectrum obtained through electron ionization (EI) at 70 eV shows characteristic fragmentation patterns that are used for its identification. cfsre.org A study on the identification and quantification of this compound in a human hair sample also utilized GC-MS/MS, demonstrating its applicability to biological matrices. nih.gov
Table 1: GC-MS Parameters for this compound Analysis cfsre.org
| Parameter | Value |
|---|---|
| Instrument | Agilent 5975 Series GC/MSD System |
| Column | Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) |
| Carrier Gas | Helium (1 mL/min) |
| Injection Port Temp. | 265 °C |
| Transfer Line Temp. | 300 °C |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Oven Program | 60 °C for 0.5 min, then 35 °C/min to 340 °C for 6.5 min |
| Injection Type | Splitless |
| Mass Scan Range | 40-550 m/z |
| Retention Time | 7.99 min |
Liquid chromatography-mass spectrometry (LC-MS) and its variations are powerful tools for the analysis of thermolabile and high molecular weight compounds like synthetic cannabinoids. These techniques separate compounds in the liquid phase before they are ionized and detected by a mass spectrometer.
UHPLC-HRAM-MS provides high-resolution mass data, enabling the determination of the elemental composition of a compound and its metabolites. This technique is particularly useful for identifying novel psychoactive substances and their metabolic pathways. diva-portal.org In the context of this compound, UHPLC-HRAM-MS was used for its preliminary identification in seized materials. diva-portal.org A study on this compound metabolites in authentic urine samples utilized a Thermo Scientific LC-Orbitrap/MS system, a type of high-resolution mass spectrometer. unitedchem.com
LC-QTOF-MS is another high-resolution mass spectrometry technique that is widely used in forensic toxicology for the screening and identification of unknown compounds. nih.govd-nb.info It provides accurate mass measurements for both precursor and product ions, aiding in the structural elucidation of new psychoactive substances. nih.gov
The Center for Forensic Science Research and Education reported the analysis of this compound using a Sciex TripleTOF® 5600+ system coupled with a Shimadzu Nexera XR UHPLC. The analysis yielded a retention time of 8.99 minutes. cfsre.org
Table 2: LC-QTOF-MS Parameters for this compound Analysis cfsre.org
| Parameter | Value |
|---|---|
| Instrument | Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC |
| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) |
| Mobile Phase | A: 10 mM Ammonium (B1175870) formate (B1220265) (pH 3.0); B: 0.1% Formic acid in Acetonitrile/Methanol (50:50) |
| Gradient | Initial: 95A:5B; 5A:95B over 13 min; 95A:5B at 15.5 min |
| Autosampler Temp. | 15 °C |
| Column Temp. | 50 °C |
| TOF MS Scan Range | 100-510 Da |
| Retention Time | 8.99 min |
LC-MS/MS is a highly sensitive and selective technique used for the targeted quantification of substances. researchgate.net It involves the selection of a precursor ion, its fragmentation, and the detection of specific product ions. This method has been developed and validated for the targeted analysis of numerous new psychoactive substances, including synthetic cannabinoids, in various biological matrices such as whole blood and hair. researchgate.netunipd.itnih.gov A UPLC-MS/MS method has been established for the simultaneous identification of 29 synthetic cannabinoids and their metabolites in human hair. nih.gov
Gas Chromatography-Infrared Spectroscopy (GC-IR) combines the separation power of GC with the identification capabilities of FTIR. This technique can be particularly useful for distinguishing between isomers of synthetic cannabinoids, which may have similar mass spectra but different IR spectra. frontiersin.orgthermofisher.com The analysis of synthetic cannabinoids by GC-IR allows for the definitive identification of intact molecules. thermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (Implied for characterization)
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural characterization of synthetic compounds, including this compound. Its use in confirming the molecular structure of reference standards is a critical step before their application in forensic casework.
The experimental conditions reported for these characterizations include the use of high-field NMR spectrometers. In one instance, spectra were recorded on a JEOL JMN-ECS-400 instrument operating at a proton resonance frequency of 400 MHz. diva-portal.org Another characterization utilized a Varian Mercury instrument operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei. diva-portal.orgdundee.ac.ukresearchgate.net For these analyses, the compound was dissolved in deuterated chloroform (B151607) (CDCl₃), and the spectra were referenced to the residual solvent peak (¹H NMR δ = 7.26 ppm, ¹³C NMR δ = 77.16 ppm). diva-portal.orgdundee.ac.ukresearchgate.net
Mass Spectral Fragmentation Pathways of this compound
Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique, is a primary tool in forensic laboratories for the identification of controlled substances. The fragmentation pattern of a compound provides a chemical fingerprint that aids in its identification.
Gas chromatography coupled with mass spectrometry (GC-MS) operating with electron ionization (EI) is a standard method for analyzing illicit drug samples. In a typical analysis, this compound is subjected to a 70 eV electron beam, causing reproducible fragmentation. cfsre.org The resulting mass spectrum shows a characteristic pattern of fragment ions. While the molecular ion ([M]⁺) at m/z 342 is observed, key fragments arise from the cleavage of the amide bond and fragmentation of the side chains.
Table 1: Major Electron Ionization (70 eV) Fragment Ions of this compound
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Structure/Origin |
|---|---|
| 214 | Indazole moiety with pentenyl chain |
| 145 | Indazole carboxamide moiety |
| 130 | Indazole moiety |
| 115 | tert-Leucinamide fragment |
| 86 | tert-Leucine fragment |
| 57 | tert-Butyl cation ([C₄H₉]⁺) |
Data sourced from publicly available mass spectra. cfsre.org
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), often using a high-resolution instrument like a quadrupole time-of-flight (QTOF) mass spectrometer, provides enhanced specificity. This technique typically involves soft ionization, such as electrospray ionization (ESI), which forms the protonated molecule [M+H]⁺. This precursor ion is then subjected to collision-induced dissociation (CID) to generate product ions.
For this compound, the protonated molecule ([M+H]⁺) has an exact mass of 343.2129 Da. cfsre.org This ion is isolated and fragmented to produce a product ion spectrum. The fragmentation pattern is crucial for distinguishing this compound from structurally similar synthetic cannabinoids.
Table 2: Precursor and Major Product Ions of this compound from MS/MS Analysis
| Ion Type | Mass-to-Charge Ratio (m/z) | Proposed Fragment Structure/Origin |
|---|---|---|
| Precursor Ion | 343.2129 ([M+H]⁺) | Protonated this compound |
| Product Ion | 229.1386 | Cleavage of the amide bond, loss of tert-leucinamide |
| Product Ion | 201.1074 | Further fragmentation of the indazole-pentenyl moiety |
| Product Ion | 145.0396 | Indazole carboxamide moiety |
| Product Ion | 115.0863 | Protonated tert-leucinamide |
Data sourced from LC-QTOF-MS analysis with Collision Energy Spread (35±15 eV). cfsre.org
Chromatographic Parameters for Separation and Identification
Chromatographic techniques are employed to separate this compound from other substances in a mixture before its detection by a mass spectrometer. The retention time is a key parameter used for identification when compared against a certified reference standard analyzed under identical conditions.
The retention time of this compound is dependent on the specific chromatographic system used.
GC-MS: Using the system parameters detailed below (Table 3), a retention time of 7.99 minutes has been reported. cfsre.org
LC-QTOF-MS: Under the LC conditions specified below (Table 4), a retention time of 8.99 minutes has been reported. cfsre.org
The choice of column and mobile phase is critical for achieving effective separation. Different parameters are used for gas and liquid chromatography.
Table 3: Gas Chromatography (GC) Parameters for this compound Analysis
| Parameter | Specification |
|---|---|
| Instrument | Agilent 5975 Series GC/MSD System |
| Column | Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) |
| Carrier Gas | Helium (Flow: 1 mL/min) |
| Oven Program | 60 °C for 0.5 min, then 35 °C/min to 340 °C, hold for 6.5 min |
| Injection Port Temp. | 265 °C |
Data sourced from a forensic laboratory report. cfsre.org
Table 4: Liquid Chromatography (LC) Parameters for this compound Analysis
| Parameter | Specification |
|---|---|
| Instrument | Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC |
| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) |
| Mobile Phase A | Ammonium formate (10 mM, pH 3.0) |
| Mobile Phase B | Methanol/acetonitrile (50:50) |
| Gradient | Initial: 95% A:5% B; ramp to 5% A:95% B over 13 min; return to initial at 15.5 min |
| Flow Rate | 0.4 mL/min |
| Column Oven Temp. | 30 °C |
Data sourced from a forensic laboratory report. cfsre.org
An alternative HPLC method has also been described using an XBridge C18 column (3.5 μm, 4.6 x 50 mm) with a mobile phase system consisting of (A) 5:95 acetonitrile:water with 10mM ammonium acetate (B1210297) and (B) 90:10 acetonitrile:water with 10mM ammonium acetate. diva-portal.orgdundee.ac.uk
Development and Utilization of Certified Reference Materials and Analytical Standards
The accurate identification and quantification of this compound in forensic samples are fundamentally reliant on the availability and proper use of certified reference materials (CRMs) and analytical standards. Commercial vendors, such as Cayman Chemical, provide analytical reference standards of this compound, specified for research and forensic applications. caymanchem.com These standards are crucial for confirming the identity of the analyte in a seized sample by comparing analytical data, such as retention time and mass spectra. cfsre.org
In addition to the parent compound, isotopically labeled internal standards are indispensable for quantitative analysis, helping to correct for variations in sample preparation and instrumental response. For this compound, a deuterated standard, this compound-d4, is available for use as an internal standard in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) analyses. caymanchem.com
Forensic laboratories and research institutions also contribute to the development of reference materials. In some instances, "seizure-based reference standards" are prepared from bulk-seized materials. diva-portal.org These materials are isolated, purified, and characterized extensively using techniques like Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry to confirm their structure and purity before being used as a reference for routine casework. diva-portal.orgdundee.ac.uk The synthesis of specific metabolites, such as the dihydrodiol metabolite of (S)-ADB-4en-PINACA, has also been reported, providing crucial standards for toxicological analysis where the parent compound may be present at very low concentrations. diva-portal.orgdundee.ac.uk
| Standard Type | Compound Name | Application |
| Primary Reference Standard | This compound | Qualitative identification and quantitative analysis |
| Internal Standard | This compound-d4 | Quantitative analysis by GC-MS or LC-MS |
| Metabolite Standard | (S)-ADB-4en-PINACA dihydrodiol metabolite | Identification of metabolic products in biological samples |
| Seizure-Based Standard | This compound | In-house reference material for forensic casework |
Sample Preparation Techniques for Analytical Characterization (e.g., Dilution of extracts)
The selection of an appropriate sample preparation technique is critical for the reliable analysis of this compound and is highly dependent on the nature of the sample matrix. Most synthetic cannabinoids, including this compound, are highly lipophilic and demonstrate good solubility in medium-polarity or non-polar solvents like methanol, acetonitrile, or ethyl acetate. unodc.org
For qualitative analysis of seized solid materials, such as powders or herbal mixtures, a straightforward approach is often sufficient. unodc.org This typically involves the extraction of a small amount of the homogenized sample (e.g., 1-2 mg of solid or 100 mg of plant material) with a suitable organic solvent. unodc.org The resulting extract may then be sonicated to ensure efficient dissolution, followed by centrifugation or filtration to remove particulate matter before instrumental analysis. unodc.org For e-liquids, a simple dilution step, for instance dissolving 10 µL of the liquid in 990 µL of methanol, is a common practice. austinpublishinggroup.com
The analysis of biological matrices for toxicological purposes requires more complex preparation to remove interfering endogenous components.
Blood and Urine: A common method involves liquid-liquid extraction (LLE). For example, a 250 μl aliquot of blood or urine can be mixed with a buffer (e.g., sodium acetate), an internal standard solution, and an immiscible organic solvent like diethyl ether. diva-portal.org After mixing and centrifugation, the organic layer containing the analyte is separated and prepared for analysis. diva-portal.org For urine samples, a hydrolysis step using an enzyme such as ß-glucuronidase is often employed to cleave glucuronide conjugates and improve the detection of metabolites. unitedchem.com
Hair: Analysis of hair samples, which can provide a longer window of detection, often begins with washing the hair to remove external contamination. nih.govnih.gov The sample is then typically pulverized, for instance by cryo-grinding, and extracted with a solvent like methanol. nih.gov
Following initial extraction, extracts are often diluted to an appropriate concentration range for the analytical instrument. This dilution is a critical step to avoid saturating the detector and to ensure the response falls within the linear range of the calibration curve for quantitative methods. unitedchem.com
Analytical Challenges in the Detection and Identification of this compound
Forensic laboratories encounter significant challenges in the detection and identification of this compound, primarily stemming from the proliferation of structurally similar compounds and the complexity of sample matrices.
The landscape of synthetic cannabinoids is characterized by the constant and rapid emergence of new analogues. unodc.org Manufacturers of these substances frequently alter the chemical structure to circumvent legislative controls, leading to a continuous stream of new compounds on the illicit market. researchgate.net this compound is structurally similar to other potent synthetic cannabinoids, such as MDMB-4en-PINACA. cfsre.org
This structural similarity poses a significant analytical challenge. For instance, isomers like MDMB-4en-PINACA can produce very similar fragmentation patterns in mass spectrometry, making differentiation difficult without the use of analytical reference standards and established chromatographic separation. drugsandalcohol.ie The detection of this compound often relies on matching mass spectra to library entries; however, these libraries require constant updating to include newly identified analogues. diva-portal.org Non-targeted screening approaches using high-resolution mass spectrometry (HRMS) are valuable tools in this context, as they can help in the preliminary identification of previously unknown compounds. nih.govojp.gov
The diverse and often complex matrices in which this compound is found present another major analytical hurdle. Seized materials are rarely pure and can range from infused papers and herbal mixtures to e-liquids containing various flavorings, humectants (like propylene (B89431) glycol and vegetable glycerin), and sometimes other psychoactive substances. diva-portal.orgaustinpublishinggroup.comacs.org These additional components can interfere with the analysis, co-elute with the target analyte, and cause "matrix effects." nih.gov
Metabolism and Biotransformation of Adb 4en Pinaca
In Vitro Metabolic Profiling Using Biological Models
To understand how ADB-4EN-pinaca is processed in the body, scientists utilize in vitro models that simulate the metabolic environment of the human liver.
Human hepatocytes, which are the main cells of the liver, provide a comprehensive in vitro model for metabolic studies. Incubation of this compound with human hepatocytes has led to the identification of numerous metabolites. diva-portal.orgnih.govdiva-portal.orgrti.org
In one key study, the incubation of (S)-ADB-4en-PINACA with human hepatocytes for a period of three hours resulted in the formation of 11 distinct Phase I and Phase II metabolites. dundee.ac.uk The detected biotransformations included dehydrogenation, dihydrodiol formation, amide hydrolysis, hydroxylation, and the formation of glucuronide conjugates. diva-portal.org Among the identified metabolites, two were found to be the most abundant in this in vitro system: a dihydrodiol metabolite formed on the tail moiety (E3) and a hydroxylated metabolite on the linked/head group (E7). nih.govdiva-portal.orgrti.orgdundee.ac.uk
These findings from HHeps studies are critical for identifying potential biomarkers that can be used to detect the consumption of this compound in biological samples. nih.govresearchgate.net
Human liver microsomes are subcellular fractions of hepatocytes that contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 enzymes. While HLM studies are a common method for investigating the metabolism of synthetic cannabinoids like the structurally related compound MDMB-4en-PINACA, published research focusing specifically on the HLM incubation of this compound is not as extensively detailed in the provided search results. nih.govresearchgate.netsemanticscholar.org However, the metabolic pathways identified in HHeps studies, such as hydroxylation and dihydrodiol formation, are typically mediated by enzymes present in HLMs.
Identification and Structural Elucidation of Phase I and Phase II Metabolites
Phase I metabolism typically involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis. Phase II metabolism involves the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion. For this compound, several key Phase I metabolic pathways have been identified.
Hydroxylation, the addition of a hydroxyl (-OH) group, is a primary metabolic route for this compound, occurring at various positions on the molecule.
Mono-hydroxylation on tail moiety: Studies have identified a mono-hydroxylated metabolite where oxidation occurs on the pentenyl tail moiety, while leaving the double bond intact. dundee.ac.ukresearchgate.net
Hydroxylation on linked/head group: One of the most abundant metabolites identified in vitro is formed through hydroxylation on the linked tert-leucinamide head group (Metabolite E7). nih.govrti.orgdundee.ac.ukresearchgate.net
Mono-hydroxylation on the indazole ring: While a less emphasized pathway for this compound compared to its analogues, mono-hydroxylation on the indazole core has been observed. nih.gov
This pathway is particularly significant for this compound due to the presence of a terminal alkene group in its pentenyl side chain.
Dihydrodiol formation on tail moiety: A major metabolic pathway involves the formation of a dihydrodiol on the pentenyl tail. diva-portal.orgresearchgate.net This reaction is believed to proceed through an epoxide intermediate, which is then hydrolyzed. dundee.ac.uk The resulting dihydrodiol metabolite (E3) is one of the most abundant metabolites found in in vitro hepatocyte studies. nih.govdiva-portal.orgdundee.ac.ukdundee.ac.uk
Dihydrodiol formation on indazole core: While dihydrodiol formation on the indazole core is a known metabolic pathway for related synthetic cannabinoids, for this compound, the predominant observation is its formation on the tail moiety. researchgate.net
The cleavage of the amide bond is another identified metabolic pathway for this compound.
Amide Hydrolysis: This reaction results in the formation of an amide hydrolysis metabolite (E11). dundee.ac.ukresearchgate.net This metabolic route is analogous to the ester hydrolysis seen in its methyl ester counterpart, MDMB-4en-PINACA. dundee.ac.uk However, the amide bond in this compound is generally more resistant to hydrolysis compared to the ester bond in MDMB-4en-PINACA. dundee.ac.uk
The following table summarizes the major metabolites of this compound identified in human hepatocyte studies.
| Metabolite ID | Biotransformation | Location of Modification | Relative Abundance (in vitro) |
| E3 | Dihydrodiol Formation | Pentenyl Tail Moiety | Major |
| E7 | Mono-hydroxylation | Linked/Head Group | Major |
| E11 | Amide Hydrolysis | Terminal Amide | Minor |
| N/A | Mono-hydroxylation | Pentenyl Tail Moiety | Identified |
| N/A | Mono-hydroxylation | Indazole Ring | Identified |
Other Metabolic Transformations of this compound
In addition to primary metabolic pathways, the biotransformation of this compound involves several other key reactions. In vitro studies utilizing human hepatocytes have identified a range of metabolic modifications. These include dehydrogenation, the formation of a dihydrodiol, amide hydrolysis, hydroxylation, and the formation of glucuronide conjugates. researchgate.net One of the major in vitro phase I metabolites is the dihydrodiol metabolite, which is formed through the hydrolysis of the terminal alkene group of the pentenyl side chain, likely via epoxidation. researchgate.net
The following table provides a summary of the detected biotransformations for this compound based on in vitro studies.
| Biotransformation | Description |
| Dehydrogenation | Removal of hydrogen atoms, leading to the formation of double bonds or carbonyl groups. |
| Dihydrodiol formation | Addition of two hydroxyl groups to the pentenyl side chain, a major metabolic pathway. |
| Amide Hydrolysis | Cleavage of the amide bond, resulting in the separation of the amino acid moiety from the indazole core. |
| Hydroxylation | Addition of a hydroxyl group to various positions on the molecule. |
| Glucuronidation | Conjugation with glucuronic acid, a common phase II metabolic reaction to increase water solubility and facilitate excretion. |
Proposed Metabolic Pathways for this compound
Based on in vitro metabolism studies with human hepatocytes, a comprehensive metabolic pathway for this compound has been proposed. The biotransformation of this synthetic cannabinoid is extensive, involving a combination of phase I and phase II reactions.
The primary metabolic routes include:
Oxidation of the pentenyl side chain: This is a prominent pathway, leading to the formation of a dihydrodiol metabolite as a major product. researchgate.net
Hydroxylation: This can occur at various positions, including the indazole ring and the tert-butyl moiety.
Amide bond hydrolysis: This leads to the cleavage of the molecule.
Dehydrogenation: This results in the formation of metabolites with additional double bonds or carbonyl groups.
Glucuronidation: Phase II conjugation of hydroxylated metabolites to form glucuronides.
Eleven phase I and phase II metabolites have been identified in vitro, arising from combinations of these reactions. researchgate.net
Discovery and Validation of Characteristic Metabolites as Forensic Biomarkers
The identification of specific and abundant metabolites is crucial for developing reliable methods for detecting this compound consumption in forensic and clinical settings.
Suggested Urinary Biomarkers
In vitro studies have identified several potential urinary biomarkers for this compound. The most abundant metabolites observed in human hepatocyte incubations are considered strong candidates. Specifically, the dihydrodiol metabolite formed on the pentenyl tail (E3) and a metabolite hydroxylated on the linked head group (E7) have been suggested as suitable urinary biomarkers. nih.govdiva-portal.orgdundee.ac.ukdiva-portal.org
Further research on authentic urine samples has supported these findings. A study identified ten metabolites in urine, with eight of them having been previously predicted in in vitro studies. unitedchem.com This study recommends the this compound dihydrodiol, as well as metabolites with monohydroxylation on the indazole ring and the N-pentenyl ring, as urinary biomarkers due to their abundance and specificity to the parent compound. unitedchem.com
Suggested Blood Biomarkers
While specific studies focusing solely on blood biomarkers for this compound are limited, general principles of synthetic cannabinoid metabolism suggest that the parent compound may be detectable in blood for a shorter period than its metabolites. For the structurally similar ADB-BUTINACA, the parent drug and mono-hydroxylated metabolites have been recommended as blood biomarkers. nih.govdiva-portal.orgdundee.ac.ukdiva-portal.org This suggests that similar metabolites of this compound could also be relevant targets in blood.
Comparative Metabolism of this compound with Structurally Related SCRAs
The metabolism of this compound shares similarities with other synthetic cannabinoid receptor agonists (SCRAs), particularly those with related chemical structures.
ADB-BUTINACA: This compound differs from this compound in its alkyl chain (butyl vs. pentenyl). In vitro studies of ADB-BUTINACA have identified 21 metabolites. diva-portal.org Similar to this compound, its metabolism involves hydroxylation and dihydrodiol formation. nih.govdiva-portal.orgdundee.ac.ukdiva-portal.org For ADB-BUTINACA, mono-hydroxylation on the n-butyl tail and the indazole ring are key reactions. nih.govdiva-portal.orgdundee.ac.ukdiva-portal.org
MDMB-4en-PINACA: This SCRA is structurally very similar, and its metabolism also prominently features ester hydrolysis and hydroxylation as major pathways. researchgate.net The presence of this compound can complicate the interpretation of MDMB-4en-PINACA biomarkers, as some metabolites may be common to both. researchgate.netresearchgate.net The in vitro potencies of this compound and ADB-BUTINACA are reported to be similar to that of MDMB-4en-PINACA. nih.govdundee.ac.ukdiva-portal.orgrti.org
ADB-P-5Br-INACA: The metabolism of this brominated analogue also involves dihydrodiol formation, amide hydrolysis, hydroxylation, dehydrogenation, carbonyl formation, and glucuronidation. nih.govnih.govdiva-portal.org For the related ADB-4en-P-5Br-INACA, the dihydrodiol metabolite is recommended as a key biomarker. nih.govnih.gov
The following table compares the primary metabolic transformations of this compound with its related SCRAs.
| Compound | Primary Metabolic Transformations |
| This compound | Dihydrodiol formation, hydroxylation, amide hydrolysis, dehydrogenation, glucuronidation. |
| ADB-BUTINACA | Mono-hydroxylation (n-butyl tail and indazole ring), dihydrodiol formation. nih.govdiva-portal.orgdundee.ac.ukdiva-portal.org |
| MDMB-4en-PINACA | Ester hydrolysis, hydroxylation. researchgate.net |
| ADB-P-5Br-INACA | Dihydrodiol formation, terminal amide hydrolysis, hydroxylation, dehydrogenation, carbonyl formation, glucuronidation. nih.govnih.govdiva-portal.org |
Methodologies for In Vitro Metabolism Studies
The elucidation of this compound's metabolic fate relies on sophisticated in vitro experimental setups and analytical techniques.
Incubation with Human Hepatocytes (HHeps): A common and effective method for studying drug metabolism involves incubating the compound with pooled human hepatocytes. diva-portal.org This in vitro system closely mimics the metabolic environment of the human liver. For this compound, incubations are typically carried out for several hours to allow for the formation of a wide range of metabolites. diva-portal.org
Quenching: To stop the metabolic reactions at specific time points, a quenching solution, typically ice-cold acetonitrile, is added to the incubation mixture. diva-portal.orgdundee.ac.uk This precipitates proteins and halts enzymatic activity, preserving the metabolite profile at that instant.
LC-QTOF-MS Analysis: The analysis of the resulting samples is predominantly performed using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS). nih.govnih.govdiva-portal.org This powerful analytical technique allows for the separation, detection, and identification of the parent drug and its various metabolites with high resolution and mass accuracy.
Pharmacological Profile of Adb 4en Pinaca
Cannabinoid Receptor Binding Affinity Studies
The initial step in understanding the pharmacological activity of ADB-4EN-PINACA involves examining its ability to bind to cannabinoid receptors. Binding affinity is a measure of the strength of the interaction between a ligand (in this case, this compound) and its receptor. It is typically expressed as the inhibition constant (Ki), with lower Ki values indicating a higher binding affinity.
Affinity for Human Cannabinoid 1 (CB1) Receptors (Ki values)
Research has consistently shown that this compound exhibits a very high binding affinity for the human CB1 receptor. In vitro receptor binding studies have determined the Ki value of this compound to be 0.17 nM. regulations.govmdpi.comresearchgate.net This strong binding affinity is a key determinant of its potent effects as a cannabinoid agonist.
Comparison of Binding Affinities with Other SCRAs (e.g., MDMB-4en-PINACA, JWH-018)
When compared to other synthetic cannabinoid receptor agonists, this compound demonstrates a notable binding profile. It has a higher binding affinity for the CB1 receptor than both MDMB-4en-PINACA and the traditional SCRA JWH-018. mdpi.comnih.gov Specifically, MDMB-4en-PINACA has a reported Ki value of 0.28 nM, while JWH-018 has a Ki value of 2.6 nM, indicating that this compound binds more tightly to the CB1 receptor than these compounds. mdpi.comnih.govnih.gov
CB1 Receptor Binding Affinities (Ki) of Select SCRAs
| Compound | Ki (nM) | Reference |
|---|---|---|
| This compound | 0.17 | regulations.govmdpi.comresearchgate.net |
| MDMB-4en-PINACA | 0.28 | mdpi.comnih.govmdpi.com |
| JWH-018 | 2.6 | nih.govnih.gov |
Role of Core Structure, Head Group, and Tail Group on Binding Affinity
The high binding affinity of this compound is a result of its specific chemical structure. The structure-activity relationship (SAR) studies of related compounds highlight the importance of its three main components: the core, head, and tail groups. nih.gov
Core Structure: this compound possesses an indazole core. Competitive radioligand binding assays have shown that an indazole core generally confers the highest CB1 binding affinity (Ki = 0.17–39 nM) when compared to indole (B1671886) (Ki = 0.95–160 nM) or 7-azaindole (B17877) cores (Ki = 5.4–271 nM). nih.govbohrium.com
Head Group: The l-tert-leucinamide (ADB) head group has a significant impact on binding affinity. nih.gov Studies show that tert-leucine amides and methyl esters (Ki = 0.17–14 nM) typically exhibit the greatest affinities, followed by valine derivatives (Ki = 0.72–180 nM) and then phenylalanine derivatives (Ki = 2.5–271 nM). nih.govbohrium.com
Tail Group: The 4-pentenyl (4en) tail of this compound is also crucial for its high affinity. Research indicates that 4-pentenyl tail groups (Ki = 0.72–25 nM) are more favorable for CB1 binding than butyl (Ki = 3.1–163 nM) or 4-cyanobutyl (Ki = 5.5–44 nM) tails. nih.govresearchgate.net
In Vitro Cannabinoid Receptor Activation and Efficacy
Beyond binding to the receptor, the pharmacological profile of a compound is defined by its ability to activate the receptor and elicit a biological response. This is characterized by its potency (the concentration required to produce a given effect, often measured as EC50) and efficacy (the maximum effect a compound can produce, Emax).
CB1 Receptor Agonism (Potency and Efficacy, e.g., EC50, Emax)
This compound acts as a potent, full agonist at the CB1 receptor. regulations.gov However, its potency and efficacy values can vary depending on the specific in vitro assay used. mdpi.com Functional assays have revealed that while this compound has a higher binding affinity, it can show lower in vitro potency compared to MDMB-4en-PINACA. mdpi.comnih.gov For instance, one study found this compound (EC50 = 11.6 nM) to be less potent than MDMB-4en-PINACA (EC50 = 4.3 nM) but more potent than JWH-018 (EC50 = 28.2 nM). mdpi.comnih.govdundee.ac.uk
In Vitro CB1 Receptor Activation of this compound
| Assay | EC50 (nM) | Emax (% of Control) | Reference |
|---|---|---|---|
| β-arrestin 2 Assay | 3.43 | 261% (vs JWH-018) / 799% (vs CP55,940) | regulations.govnih.gov |
| mini-Gαi-protein Assay | 1.45 | 247% (vs CP55,940) | regulations.govmdpi.com |
| [35S]-GTPγS Assay | 1.58 | 108% (vs CP55,940) | regulations.govmdpi.com |
| AequoZen Cell Assay | 11.6 | N/A | dundee.ac.uk |
Activation Assays:
Several different in vitro functional assays have been utilized to characterize the CB1 receptor activation by this compound. regulations.gov These assays measure different signaling pathways that are initiated upon receptor activation.
β-arrestin 2 Recruitment Assay: This assay measures the recruitment of the β-arrestin 2 protein to the CB1 receptor following agonist binding, which is a key step in receptor desensitization and internalization. regulations.govacs.org this compound has shown high potency and efficacy in this assay. nih.gov
mini-Gαi-protein Assay: This is a live cell-based assay that measures the engagement of the Gαi protein, a primary signaling partner of the CB1 receptor. regulations.govmdpi.com
[35S]-GTPγS Assay: This is a membrane-based assay that measures the binding of a radiolabeled GTP analog ([35S]-GTPγS) to G proteins upon receptor activation, providing a direct measure of G protein activation. regulations.govmdpi.com
AequoZen Assay: This method uses recombinant CHO-K1 cell lines that express the human CB1 receptor and a calcium-sensitive photoprotein to measure receptor activation through intracellular calcium release. dundee.ac.ukdundee.ac.uk
The differences in potency and efficacy values obtained from these various assays can provide insights into potential "biased agonism," where a compound may preferentially activate one signaling pathway over another. mdpi.comnih.gov
Compound Names Table
| Abbreviation | Full Chemical Name |
| This compound | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide |
| MDMB-4en-PINACA | Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate |
| JWH-018 | Naphthalen-1-yl(1-pentyl-1H-indol-3-yl)methanone |
| CP55,940 | (-)-cis-3-[2-Hydroxy-4-(1,1-dimethylheptyl)phenyl]-trans-4-(3-hydroxypropyl)cyclohexanol |
G Protein Pathway Assays (e.g., [35S]-GTPγS)
Activation of the cannabinoid receptor 1 (CB1), a G protein-coupled receptor, is a key event for synthetic cannabinoids. The [35S]-GTPγS binding assay is a functional assay that measures the activation of G proteins following receptor agonism. For this compound, this assay revealed an EC50 value of 1.58 nM, indicating its potency in initiating this primary signaling cascade. mdpi.comnih.gov In comparison, the related synthetic cannabinoid MDMB-4en-PINACA showed a higher potency in this assay with an EC50 value of 0.680 nM. mdpi.comnih.gov
| Compound | Assay | EC50 Value (nM) |
|---|---|---|
| This compound | [35S]-GTPγS | 1.58 |
| MDMB-4en-PINACA | [35S]-GTPγS | 0.680 |
β-Arrestin Recruitment Assays (e.g., βarr2)
Beyond G protein activation, the recruitment of β-arrestin 2 (βarr2) represents another significant signaling pathway for CB1 receptors. In a βarr2 recruitment assay, this compound was found to have an EC50 of 3.43 nM. mdpi.comnih.gov The maximal efficacy (Emax) was determined to be 261% relative to the reference cannabinoid JWH-018, indicating a high level of receptor activation. researchgate.net For comparison, MDMB-4en-PINACA exhibited an EC50 of 2.33 nM and an Emax of 299% in the same assay, while JWH-018 has a benchmark Emax of 100%. researchgate.net
| Compound | Assay | EC50 Value (nM) | Emax (%) |
|---|---|---|---|
| This compound | β-Arrestin 2 (βarr2) | 3.43 | 261 |
| MDMB-4en-PINACA | β-Arrestin 2 (βarr2) | 2.33 | 299 |
| JWH-018 | β-Arrestin 2 (βarr2) | 21.4 | 100 |
Cyclic Adenosine (B11128) Monophosphate (cAMP) Modulation
CB1 receptors are Gαi-coupled, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP). This is often measured by the compound's ability to inhibit forskolin-stimulated cAMP accumulation. While this is a standard functional assay for CB1 agonists, specific data detailing the EC50 or maximal inhibition of cAMP accumulation by this compound were not available in the reviewed scientific literature. However, the potent activation of the G protein pathway by this compound strongly suggests it would inhibit cAMP accumulation, similar to other potent CB1 agonists like MDMB-4en-PINACA, which has been shown to potently decrease forskolin-stimulated cAMP accumulation. researchgate.net
Comparative Efficacy with Reference Cannabinoids
Functional assays reveal that this compound has a lower in vitro potency compared to MDMB-4en-PINACA, as evidenced by its higher EC50 values in both G protein and β-arrestin recruitment assays. mdpi.comnih.gov However, it is more potent than the reference synthetic cannabinoid JWH-018. mdpi.comnih.gov In vivo studies in mice comparing their abuse potential established a rank order of 5F-ADB > MDMB-4en-PINACA > this compound > Δ9-tetrahydrocannabinol (Δ9-THC), indicating that while this compound has a high abuse potential, it is less potent in this regard than some other indazole-carboxamide synthetic cannabinoids. mdpi.com
In Vivo Pharmacological Effects in Animal Models
Studies in animal models, particularly mice, are used to characterize the physiological and behavioral effects of synthetic cannabinoids. For this compound, these studies have focused on cannabinoid-specific responses such as suppression of movement and reduction in body temperature.
Hypolocomotive Effects (e.g., in mice)
This compound has been shown to induce dose-dependent hypolocomotive effects, or a reduction in spontaneous movement, in mice. researchgate.net Significant suppression of locomotion was observed at doses ranging from 0.3 to 3 mg/kg. mdpi.comnih.gov Another study noted that a dose of 0.1 mg/kg continued to produce substantial hypolocomotive effects. researchgate.net However, at lower doses of 0.03–0.1 mg/kg, the compound did not significantly affect locomotion. mdpi.comnih.gov
| Dose (mg/kg, i.p.) | Observed Hypolocomotive Effect in Mice |
|---|---|
| 0.03 - 0.1 | No significant effect on locomotion |
| 0.1 | Substantial hypolocomotive effects observed |
| 0.3 - 3.0 | Significant suppression of locomotion |
Hypothermic Effects (e.g., in mice)
In addition to affecting locomotion, this compound also produces significant, dose-dependent hypothermic effects in mice. researchgate.net Administration of a 0.5 mg/kg dose resulted in a hypothermic effect that lasted for 2 hours, with the most significant temperature reduction of 3.94°C occurring 30 minutes post-injection. researchgate.net A lower dose of 0.1 mg/kg produced a similar temperature drop at the 30-minute mark, after which the body temperature returned to baseline. researchgate.net A dose of 0.02 mg/kg did not induce hypothermia. researchgate.net Another study confirmed that doses in the range of 0.3–3 mg/kg induced hypothermia. mdpi.comnih.gov
| Dose (mg/kg, i.p.) | Observed Hypothermic Effect in Mice |
|---|---|
| 0.02 | No hypothermic effect |
| 0.1 | Significant temperature drop at 30 minutes, then return to baseline |
| 0.5 | Effect lasted 2 hours; peak temperature drop of 3.94°C at 30 minutes |
| 0.3 - 3.0 | Hypothermia induced |
Nociception Modulation (e.g., in mice)
This compound has demonstrated the ability to modulate nociception, the sensory nervous system's response to harmful or potentially harmful stimuli. In vivo research involving mice has shown that the administration of this compound can produce analgesic effects. mdpi.com Specifically, doses in the range of 0.3 to 3 mg/kg were found to induce analgesia, indicating a dose-dependent relationship in its pain-relieving properties. mdpi.com This effect is a characteristic feature of cannabinoid receptor agonists, which are known to influence pain pathways.
Table 1: In Vivo Analgesic Effects of this compound in Mice
| Dose Range (mg/kg) | Observed Effect |
|---|---|
| 0.03 - 0.1 | No significant effect on locomotion |
| 0.3 - 3 | Significant suppression of locomotion |
| 0.3 - 3 | Induction of analgesia |
| 0.3 - 3 | Induction of hypothermia |
| 0.3 - 3 | Induction of catalepsy |
Data sourced from a study investigating the pharmacological effects of various synthetic cannabinoids in mice. mdpi.com
Reversal of Effects by CB1 Receptor Antagonists (e.g., AM251)
The pharmacological actions of this compound are primarily mediated through the cannabinoid receptor 1 (CB1R). This has been demonstrated in studies where the effects of the compound were reversed by the administration of a CB1R antagonist. Pretreatment with AM251, a known CB1R antagonist, effectively counteracted the hypolocomotive and hypothermic effects induced by this compound in mice. nih.gov This reversal of effects by a specific antagonist provides strong evidence that this compound's activity is dependent on its interaction with the CB1 receptor. nih.govnih.gov
Molecular Binding Configurations within CB1R and Essential Residues (e.g., PHE268, PHE200, SER173)
Molecular studies have provided insights into the specific way this compound binds to the CB1 receptor. Analysis of its molecular binding configuration reveals that, like other related synthetic cannabinoids, it adopts a distinct C-shaped geometry when interacting with the receptor. nih.govnih.gov This conformation allows for a robust steric interaction within the shared linker binding pockets of the CB1R. nih.gov
The stability and strength of this ligand-receptor association are enhanced by interactions with specific amino acid residues within the receptor. nih.gov Key residues have been identified as pivotal contributors to this binding. nih.govnih.gov
Table 2: Essential Residues in CB1R for this compound Binding
| Residue | Function |
|---|---|
| PHE268 | Pivotal contributor to enhancing receptor-ligand association |
| PHE200 | Pivotal contributor to enhancing receptor-ligand association |
| SER173 | Pivotal contributor to enhancing receptor-ligand association |
These residues have been identified as crucial for the interaction between this compound and the CB1 receptor. nih.govnih.gov
These specific interactions underscore the molecular basis for the potent activity of this compound at the CB1 receptor.
Structure Activity Relationship Sar Studies of Adb 4en Pinaca and Analogues
Influence of Core Scaffold Modifications on CB1 Binding and Activation
The heterocyclic core scaffold—commonly an indole (B1671886), indazole, or 7-azaindole (B17877)—plays a significant role in determining the affinity and potency of SCRAs at cannabinoid receptors.
Comparison of Indazole, Indole, and 7-Azaindole Cores
Research consistently indicates a hierarchy of activity based on the core scaffold. Indazole-based SCRAs generally exhibit higher binding affinities and potencies at the CB1 receptor compared to their indole counterparts, which in turn are typically more potent than 7-azaindole derivatives. This trend is observed across various head and tail group modifications.
Indazole Core: Often confers the highest affinity and potency, frequently leading to sub-nanomolar potencies at CB1. nih.govfrontiersin.orgotago.ac.nzresearchgate.netacs.orgresearchgate.netacs.orgnih.gov
Indole Core: Typically shows strong affinity and potency, but generally less so than the corresponding indazole analogues. nih.govfrontiersin.orgotago.ac.nzacs.orgresearchgate.netacs.orgnih.govacs.orgnih.gov
7-Azaindole Core: Usually demonstrates reduced affinity and potency compared to indazole and indole cores, sometimes by an order of magnitude. nih.govfrontiersin.orgotago.ac.nzacs.orgresearchgate.netacs.orgnih.govacs.org
Table 1: Influence of Heterocyclic Core on CB1 Affinity and Potency
| Heterocyclic Core | Typical CB1 Affinity (pKi) | Typical CB1 Potency (pEC50) | General Trend | Sources |
| Indazole | 8.18 – 9.39 | 6.31 – 9.48 | Highest | nih.govfrontiersin.orgotago.ac.nzresearchgate.netacs.orgresearchgate.netacs.orgnih.govacs.org |
| Indole | 5.50 – 8.18 | <5 – 8.57 | Intermediate | nih.govfrontiersin.orgotago.ac.nzacs.orgresearchgate.netacs.orgnih.govacs.orgnih.gov |
| 7-Azaindole | <5 – 8.03 | <5 – 8.05 | Lowest | nih.govfrontiersin.orgotago.ac.nzacs.orgresearchgate.netacs.orgnih.govacs.org |
Note: Ranges are indicative and can vary based on specific compound structures and experimental conditions.
Impact of Head Group Variations
The head group, often an amino acid derivative linked via an amide bond, is another critical determinant of SCRA activity. Modifications to the amino acid side chain significantly influence receptor binding and activation.
tert-Leucine Amides vs. Valine Derivatives vs. Phenylalanine Derivatives
A clear hierarchy exists regarding the impact of different amino acid side chains on CB1 receptor interaction:
tert-Leucine Derivatives (e.g., ADB- compounds): These generally exhibit the highest affinity and potency. The bulky tert-butyl group is thought to engage favorably with a specific binding pocket on the CB1 receptor. nih.govresearchgate.netacs.orgresearchgate.netrsc.orgugent.be
Valine Derivatives (e.g., AB- compounds): These are typically less potent and have lower affinity than tert-leucine derivatives but are generally more active than phenylalanine derivatives. nih.govresearchgate.netresearchgate.netrsc.org
Phenylalanine Derivatives (e.g., APP- compounds): These often display the lowest affinity and potency among the common amino acid derivatives and can sometimes lead to reduced efficacy or selectivity. nih.govfrontiersin.orgresearchgate.netrsc.orgfrontiersin.org
Table 2: Influence of Amino Acid Head Group on CB1 Affinity and Potency
| Amino Acid Head Group | Typical CB1 Affinity (pKi) | Typical CB1 Potency (pEC50) | General Trend | Sources |
| tert-Leucine | High (e.g., 6.36–9.39) | High (e.g., 8.34–9.48) | Highest | nih.govresearchgate.netacs.orgresearchgate.netrsc.orgugent.be |
| Valine | Moderate-High (e.g., 6.26–8.17) | Moderate-High (e.g., 6.31–8.57) | Intermediate | nih.govresearchgate.netresearchgate.netrsc.org |
| Phenylalanine | Low-Moderate (e.g., 5.48–6.78) | Low-Moderate (e.g., <5–6.78) | Lowest | nih.govfrontiersin.orgresearchgate.netrsc.orgfrontiersin.org |
Note: The "ADB-" prefix often indicates a tert-leucine derivative, while "AB-" indicates a valine derivative, and "APP-" indicates a phenylalanine derivative.
Amides vs. Methyl Esters
The nature of the functional group linking the amino acid to the core scaffold (amide vs. methyl ester) can also influence pharmacological properties:
Amides: Generally maintain high potency and efficacy. For tert-leucine and valine derivatives, the amide form often shows comparable or slightly better activity than the corresponding methyl ester. researchgate.netfrontiersin.org
Methyl Esters: While often showing similar activity to amides for tert-leucine and valine, the change from an amide to a methyl ester can sometimes affect the potency or efficacy of phenylalanine derivatives. researchgate.net Furthermore, ester hydrolysis of metabolites can lead to a significant loss of CB1 activity. researchgate.net
Table 3: Amide vs. Methyl Ester Head Group Comparison
| Amino Acid Head Group | Linker Type | CB1 Affinity/Potency Comparison | Observation | Sources |
| tert-Leucine | Amide | High | Comparable to ester | researchgate.netfrontiersin.org |
| tert-Leucine | Methyl Ester | High | Comparable to amide | researchgate.netfrontiersin.org |
| Valine | Amide | High | Comparable to ester | researchgate.netfrontiersin.org |
| Valine | Methyl Ester | High | Comparable to amide | researchgate.netfrontiersin.org |
| Phenylalanine | Amide | Moderate-Low | Can be affected by ester change | researchgate.net |
| Phenylalanine | Methyl Ester | Moderate-Low | Can be affected by ester change | researchgate.net |
Adamantyl and Cumyl Moieties
Bulky lipophilic groups such as adamantyl and cumyl moieties, when incorporated into the head group or as a substituent, have been found to enhance CB1 receptor affinity and potency.
Adamantyl Moiety: Compounds featuring an adamantyl group have consistently demonstrated high activity at cannabinoid receptors. acs.orgfrontiersin.org For instance, adamantane-derived SCRAs show strong activity. acs.org
Cumyl Moiety: The cumyl group, a bulky lipophilic residue, also contributes to high affinity and potency at CB1 receptors. Cumyl-derived SCRAs are potent, efficacious agonists, often exhibiting sub-nanomolar EC50 values and selectivity for CB1. researchgate.netnih.gov
Table 4: Impact of Adamantyl and Cumyl Moieties on CB1 Activity
| Moiety | Typical CB1 Affinity (Ki) | Typical CB1 Potency (EC50) | General Impact | Sources |
| Adamantyl | High (e.g., 1.23 nM) | High | Enhances activity | acs.orgnih.gov |
| Cumyl | High (e.g., 0.43–12.3 nM) | High (e.g., 0.43–12.3 nM) | Enhances activity | researchgate.netnih.gov |
Effects of Tail Group Substitutions
The tail group, typically an N-alkyl chain, is another area of structural modification. While specific SAR data for ADB-4EN-pinaca's 4-pentenyl tail is not exhaustively detailed in the provided literature, general trends for synthetic cannabinoids suggest that optimal activity is achieved with alkyl chains of moderate length (e.g., 5-9 carbons for THC-like activity). europa.euwikipedia.org Minor alterations to the 4-pentenyl tail have been reported to have little influence on activity, researchgate.net while modifications like fluorination or unsaturation can impact potency and efficacy differently. researchgate.net The rigidity of the tail region can also affect affinity, with more rigid structures sometimes showing detrimental effects. researchgate.net
Compound Name List:
this compound
AKB48
5F-AKB-48
AFUBIATA
ADB-BUTINACA
APP-BUTINACA
ADB-P7AICA
MDMB-FUBINACA
AMB-FUBINACA
AB-FUBINACA
5F-MDMB-PINACA (5F-ADB)
AB-CHMINACA
PX-1
PX-2
NNL-1
JWH-018
CP55,940
THC (Δ⁹-Tetrahydrocannabinol)
THCV (Δ⁹-Tetrahydrocannabivarin)
AM2201
UR-144
XLR-11
PB-22
5F-PB-22
APICA
STS-135
CUMYL-THPINACA
ADAMANTYL-THPINACA
CUMYL-PINACA
CUMYL-5F-PINACA
CUMYL-PICA
CUMYL-5F-PICA
CUMYL-BICA
CUMYL-5F-P7AICA
MMB-4en-PICA
MDMB-4en-PINACA
MMB-4CN-BUTINACA
ADB-BINACA
APP-BINACA
4F-MDMB-BINACA
A-CHMINACA
5F-AB-P7AICA
5F-MDMB-P7AICA
5F-AP7AICA
5F-ADBICA
MAB-CHMINACA
ADB-CHMICA
5F-ADBICA
ADB-FUBINACA
MAB-FUBINACA
APP-FUBINACA
APP-CHMINACA
5F-ADB-PINACA
5F-AMBICA
5F-AMB
5F-ADB
MDMB-CHMICA
AB-4CN-BUTICA
MDMB-4F-BUTICA
MDMB-4F-BUTINACA
AB-4CN-BUTICA
MMB-4en-PICA
MDMB-4en-PINACA
this compound
MMB-4CN-BUTINACA
5F-MPP-PICA
CUMYL-CBMICA
A-CHMINACA
5F-AB-
5F-MDMB-P7AICA
5F-AP7AICA
ADMB-5′Br-BINACA
ADMB-5′Br-INACA
WIN 55,212-2
Nabilone
Levonantradol
HU-210
BAY 38-7271
AM356
(R)-methanadamide
5F-Cumyl-PEGACLONE
Cumyl-PEGACLONE
ADB-IATA
BZO-POXIZID
CH-MDA-19
5F-MDA-19
MDA-19
SDB-006
5F-SDB-006
Cumyl-PEGACLONE ethylbenzyl isomer
Cumyl-PEGACLONE n-propylphenyl isomer
MDMB-CHMICA
ADB-5'F-BUTINACA
(S)-ADB-5'Br-INACA
(S)-MDMB-5'Br-INACA
(S)-ADB-5'Br-BUTINACA
(S)-MDMB-5'Br-BUTINACA
(S)-LEU-5F-PICA
(R)-LEU-5F-PICA
(S)-ILE-5F-PICA
(R)-ILE-5F-PICA
(S)-MET-5F-PICA
(R)-MET-5F-PICA
(S)-GLN-5F-PICA
(R)-GLN-5F-PICA
(S)-LYS-5F-PICA
(R)-LYS-5F-PICA
5F-A-P7AICA
THJ-018
THJ-2201
AM2201
JWH-018
4-OH-pentyl metabolites
5-OH-pentyl metabolites
MMB-4en-PICA ester-hydrolysis metabolites
MMB-4en-PICA dihydrodiol metabolites
MDMB-4en-PINACA ester-hydrolysis metabolites
MDMB-4en-PINACA dihydrodiol metabolites
4F-MDMB metabolites
5F-MDMB metabolites
5F-MDMB-PICA
4F-MDMB-BINACA
4F-MDMB-BICA
5F-MDMB-PICA
5F-MDMB-BINACA
4-Pentenyl (4en-P) vs. Butyl (B/BUT) vs. 4-Cyanobutyl (4CN-B/BUT)
The N-alkyl chain, attached to the indole or indazole core, is a critical pharmacophore that significantly influences the binding affinity and efficacy of synthetic cannabinoids at the CB1 receptor researchgate.netacs.orgambeed.com. SAR studies have systematically explored various alkyl and alicyclic substituents at this position to understand their impact on receptor interaction.
Research comparing different tail groups has consistently shown that the 4-pentenyl (4en-P) tail confers favorable binding to the CB1 receptor compared to shorter or modified alkyl chains. Specifically, studies evaluating compounds with similar core structures have indicated that the 4-pentenyl moiety generally exhibits higher binding affinities (lower Ki values) than butyl (B/BUT) or 4-cyanobutyl (4CN-B/BUT) tails researchgate.netambeed.com. For instance, in a systematic evaluation of a panel of SCRAs related to this compound and its analogues, the 4-pentenyl tail was found to be more favorable for CB1 binding than both butyl and 4-cyanobutyl tails researchgate.netambeed.com. This suggests that the specific length and the presence of the terminal double bond in the 4-pentenyl chain contribute to optimal steric and hydrophobic interactions within the CB1 receptor binding pocket.
While butyl and 4-cyanobutyl tails are also found in potent SCRAs, they typically demonstrate less favorable binding affinities compared to their 4-pentenyl counterparts in similar structural contexts researchgate.netambeed.com. The 4-cyanobutyl group, with its polar nitrile moiety, can alter the electronic properties and polarity of the tail, potentially affecting its interaction with the hydrophobic binding site of the receptor.
Forensic Epidemiology and Monitoring of Adb 4en Pinaca
Prevalence in Seized Drug Materials (e.g., infused paper samples, powders)
ADB-4EN-PINACA has been identified in seized drug materials, particularly in prison settings, such as infused paper samples nih.govresearchgate.net. However, its prevalence in these materials has been noted as remaining low when compared to other emerging SCRAs like ADB-BUTINACA nih.govresearchgate.net. For instance, while ADB-BUTINACA rapidly increased in prevalence in Scottish prisons, this compound's presence remained limited in similar settings during the same period nih.govresearchgate.net. Specific quantitative data on its prevalence across a broad range of seized drug materials is still developing.
Detection in Biological Matrices in Forensic Casework
The detection of this compound and its metabolites in biological matrices is essential for confirming use in forensic investigations. Analytical methods, primarily employing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed and validated for its identification.
Urine Sample Analysis
Metabolites of this compound have been identified as potential biomarkers for its detection in urine. Studies have indicated that metabolites such as E3 (a dihydrodiol formed in the tail moiety) and E7 (a hydroxylated metabolite on the linked/head group) are abundant in vitro and suggested for urinary analysis researchgate.netresearchgate.net. While the parent compound may be present in very low levels due to rapid biotransformation, the identification of these metabolites is crucial for confirming exposure in forensic casework researchgate.netresearchgate.netorscience.ru.
Blood Sample Analysis
The parent drug and specific metabolites are also targeted for detection in blood samples. Metabolites B9 (mono-hydroxylation on the n-butyl tail) and B16 (mono-hydroxylation on the indazole ring) have been recommended as biomarkers in blood for ADB-BUTINACA, and by extension, similar metabolic pathways are likely relevant for this compound nih.govresearchgate.netrti.org. While MDMB-4en-PINACA has been detected in blood in postmortem cases, specific reports detailing the detection of this compound itself in blood are less common, with a greater focus on its metabolites as indicators of use researchgate.netresearchgate.netwho.int.
Hair Sample Analysis
Hair analysis offers a longer detection window for SCRA use, and methods have been developed for the identification of this compound in this matrix. A study successfully identified and quantified this compound in authentic human hair samples using GC-MS/MS researchgate.net. This methodology, capable of analyzing multiple SCRAs, demonstrated the potential for detecting this compound in forensic cases, although its detection rate in such studies might be lower compared to more prevalent SCRAs like MDMB-4en-PINACA researchgate.netnih.gov.
Trends and Fluctuations in the Illicit SCRA Market
This compound is considered a "newly emerging" synthetic cannabinoid researchgate.net. Its market presence has been characterized by relatively low prevalence compared to other SCRAs that have dominated the illicit market, such as ADB-BUTINACA or MDMB-4en-PINACA nih.govresearchgate.netresearchgate.net. While detected in various locations, its widespread adoption or rapid increase in market share has not been as pronounced as some of its analogues. This suggests a fluctuating market where newer compounds emerge, but their long-term prevalence can vary significantly based on factors like availability, potency, and law enforcement response.
Data Tables
Table 1: Key Detections of this compound in Seized Materials and Biological Matrices
| Matrix Type | Detection Location/Context | Year of Detection | Key Findings/Biomarkers | Reference(s) |
| Seized Material | Scottish Prisons (Infused Papers) | 2020 | Detected, but prevalence remained low compared to ADB-BUTINACA. | nih.govresearchgate.net |
| Hair Sample | Forensic Casework (General SC analysis) | 2021 | Identified and quantified using GC-MS/MS. Part of a broader analysis of 29 SCRAs. | researchgate.netnih.gov |
| Urine Sample | Forensic Casework (Metabolite analysis) | Ongoing | Metabolites E3 and E7 suggested as urinary biomarkers. Parent compound may be present at very low levels due to rapid metabolism. | researchgate.netresearchgate.netorscience.ru |
| Blood Sample | Forensic Casework (Postmortem/Clinical) | Ongoing | Metabolites B9 and B16 recommended as biomarkers. Parent compound detection less frequently reported than metabolites. | researchgate.netresearchgate.netrti.org |
| Toxicology Cases | United States (Northeast, Midwest, South, West regions) | 2021 onwards | Moderate geographical distribution noted in toxicology samples. | researchgate.netresearchgate.net |
Table 2: Comparative Prevalence of SCRAs in Scottish Prisons (Early 2021)
| SCRA | Prevalence in Seized Infused Papers (Jan-Jul 2021) | Notes | Reference(s) |
| ADB-BUTINACA | 60.4% | Rapidly increased in prevalence. | nih.govresearchgate.netresearchgate.net |
| This compound | Low | Detected in December 2020, but prevalence remained low compared to ADB-BUTINACA. | nih.govresearchgate.net |
| ADB-HEXINACA | Detected | Also detected in prison samples, warrants further investigation. | nih.govresearchgate.net |
Compound Name Table
| Full Chemical Name | Abbreviation/Common Name |
| N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide | This compound |
| N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-butyl-1H-indazole-3-carboxamide | ADB-BUTINACA |
| Methyl (S)-3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate | MDMB-4EN-PINACA |
| N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide (Metabolite E3 - dihydrodiol) | This compound Metabolite E3 |
| N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide (Metabolite E7 - hydroxylation) | This compound Metabolite E7 |
| N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-butyl-1H-indazole-3-carboxamide (Metabolite B9 - mono-hydroxylation on tail) | ADB-BUTINACA Metabolite B9 |
| N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-butyl-1H-indazole-3-carboxamide (Metabolite B16 - mono-hydroxylation on indazole) | ADB-BUTINACA Metabolite B16 |
| N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-butyl-1H-indazole-3-carboxamide (Metabolite B4 - dihydrodiol on indazole) | ADB-BUTINACA Metabolite B4 |
| N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(phenylmethyl)-1H-indazole-3-carboxamide | ADB-BINACA |
| N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(hexyl)-1H-indazole-3-carboxamide | ADB-HEXINACA |
| 5-Fluoro-N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide | 5F-ADB |
Early Warning Systems for New Psychoactive Substances (NPS)
Early Warning Systems (EWS) are critical for identifying and responding to the rapid proliferation of NPS, including synthetic cannabinoids like this compound. These systems rely on a multi-pronged approach that integrates data from forensic laboratories, law enforcement seizures, and clinical reports to detect emerging substances before they become widespread.
This compound was first reported in the United States in 2021 and has been detected in forensic toxicology casework, seized materials, and infused papers caymanchem.comresearchgate.netnih.govresearchgate.netnih.gov. Its presence in Scottish prisons was noted in December 2020, indicating its circulation within custodial settings researchgate.netnih.govresearchgate.netmmu.ac.uk. More recently, this compound was identified in a national early warning system in 2024, with 18 cases reported and over 1.4 kg seized, underscoring its continued presence in the illicit drug market nfp-drugs.bg.
The detection and monitoring of this compound are facilitated by advanced analytical techniques. Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) are commonly employed for its identification and quantification in biological and seized samples caymanchem.comresearchgate.netresearchgate.netmmu.ac.ukorscience.ruresearchgate.netcfsre.orgeco-vector.com. Research has also identified specific metabolites, such as E3 (dihydrodiol formed in the tail moiety) and E7 (hydroxylation on the linked/head group), which are considered potential urinary biomarkers for this compound exposure researchgate.netnih.govresearchgate.netmmu.ac.uk.
Table 1: Detection and Emergence of this compound
| Event/Location | Year | Source/Context | Reference(s) |
| Detected in Scottish prisons | 2020 | Seized infused papers | researchgate.netnih.govresearchgate.netmmu.ac.uk |
| First reported in the US | 2021 | Initial report | nih.gov |
| Identified in National EWS | 2024 | National Early Warning System (specific country) | nfp-drugs.bg |
| Detected in forensic casework | Ongoing | Routine toxicology, seized materials, hair samples | caymanchem.comresearchgate.netnih.govresearchgate.net |
Table 2: Analytical Methods and Biomarkers for this compound
| Analytical Technique | Application | Identified Biomarkers (Urinary) | Reference(s) |
| GC-MS/MS | Identification and quantification in casework | Metabolites E3, E7 | caymanchem.comresearchgate.netnih.govresearchgate.netmmu.ac.ukcfsre.org |
| LC-MS/MS | Identification and quantification in casework | Metabolites E3, E7 | researchgate.netresearchgate.netmmu.ac.ukorscience.ruresearchgate.netcfsre.orgeco-vector.com |
| LC-HRMS | Metabolite identification | Metabolites E3, E7 | orscience.ruresearchgate.neteco-vector.com |
Challenges in Monitoring and Data Collection
The dynamic nature of the NPS market presents significant obstacles to effective monitoring and data collection for substances like this compound. These challenges are multifaceted and require continuous adaptation from forensic and public health agencies.
One of the primary challenges is the rapid chemical modification of NPS. Manufacturers frequently alter the structures of existing compounds to create novel analogues that evade existing legal controls and detection methods nih.govaegislabs.comnih.govresearchgate.net. This constant evolution means that analytical laboratories must frequently update their testing panels and spectral libraries, a process that is resource-intensive and time-consuming. The unpredictability of market shifts further complicates surveillance, as substances can emerge and disappear rapidly nih.govnih.govresearchgate.net.
Analytical difficulties also arise from the sheer diversity of NPS and the potential for confusion between structural isomers and analogues, which can lead to misidentification or failure to detect nih.govresearchgate.net. Furthermore, the quality and purity of NPS obtained from illicit sources are often inconsistent, posing challenges for accurate identification and quantification federalregister.govregulations.gov.
Data collection is hampered by several factors. Polysubstance use is a common characteristic of NPS markets, with this compound frequently detected in combination with other synthetic cannabinoids or different classes of drugs federalregister.govregulations.goveuropa.euminjusticia.gov.counodc.org. This complicates attribution of effects and can lead to underreporting if comprehensive testing is not performed. Additionally, the lack of routine screening for all NPS in some forensic and toxicology laboratories can result in undetected cases drugsandalcohol.ie.
To address these challenges, there is a critical need for international cooperation in data sharing and for the harmonization of drug checking services and proficiency testing protocols across jurisdictions nih.govresearchgate.net. Continuous research into the metabolism of emerging NPS, such as this compound, is essential for identifying reliable biomarkers that can be incorporated into routine toxicological screening diva-portal.org. This proactive approach is vital for staying ahead of market trends and for accurately assessing the public health impact of these evolving substances.
Compound List:
this compound
ADB-BUTINACA
MDMB-4en-PINACA
5F-MDMB-PINACA (5F-ADB)
MMB-FUBICA
4F-MDMB-BUTICA
CUMYL-PEGACLONE
5F-EDMB-PICA
ADB-HEXINACA
Legal and Regulatory Framework
National Scheduling and Classification
Globally, several countries have implemented controls on ADB-4EN-pinaca, classifying it as a controlled or illegal substance. The specifics of this scheduling vary, impacting its availability and the legal ramifications of its possession, sale, and use.
In the United States , the Drug Enforcement Administration (DEA) has taken action to control this compound. On December 12, 2023, the DEA issued a temporary order to place this compound, along with five other synthetic cannabinoids, into Schedule I of the Controlled Substances Act (CSA). federalregister.govgovinfo.gov This temporary scheduling is effective until December 12, 2025. govinfo.govwikipedia.org A Schedule I classification indicates that the substance has a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision. federalregister.govgovinfo.gov This action was based on a finding by the DEA Administrator that the placement of these substances in Schedule I is necessary to avoid an imminent hazard to the public safety. govinfo.govthedalesreport.com Prior to this temporary scheduling, this compound was not explicitly scheduled at the federal level in the United States. cfsre.org
Other countries have also implemented regulatory controls on this compound:
Canada : Scheduled as a Schedule II substance. wikipedia.org
United Kingdom : Classified as a Class B drug. wikipedia.org
Germany : Subject to the New Psychoactive Substances Act (NpSG), permitting its use for industrial and scientific purposes only. wikipedia.org
The table below summarizes the national scheduling and classification of this compound in select countries.
| Country | Classification/Schedule | Legal Status Details |
| United States | Schedule I (Temporary) | High potential for abuse, no accepted medical use. Effective Dec 12, 2023, to Dec 12, 2025. federalregister.govgovinfo.govwikipedia.org |
| Canada | Schedule II | Controlled substance. wikipedia.org |
| United Kingdom | Class B | Illegal to possess, supply, or produce without a license. wikipedia.org |
| Germany | NpSG | Use restricted to industrial and scientific purposes. wikipedia.org |
International Control and Monitoring Mechanisms
On the international level, this compound is monitored as a new psychoactive substance. The United Nations Office on Drugs and Crime (UNODC) plays a crucial role in this through its Early Warning Advisory (EWA) on NPS. who.intunodc.org The EWA system collects and disseminates information on emerging substances to member states, helping them to make informed decisions about national control measures.
While this compound is monitored by international bodies, it is not currently under international control by treaty. who.int The World Health Organization (WHO) Expert Committee on Drug Dependence reviews substances to assess their potential for harm and may recommend them for international control under the Single Convention on Narcotic Drugs of 1961 or the Convention on Psychotropic Substances of 1971. As of recent reports, this compound has not been subjected to this formal review process for international scheduling. who.int
The emergence of this compound has been noted in various regions globally. It was first identified in Europe in early 2021. wikipedia.org The compound-by-compound legislative approach adopted by many countries is seen as a driver for the continuous emergence of new synthetic cannabinoids like this compound, as manufacturers alter chemical structures to circumvent existing laws. diva-portal.org
Implications of Legal Status for Research and Forensic Analysis
The classification of this compound as a Schedule I substance in the United States and its control in other nations have significant implications for both scientific research and forensic analysis.
For research purposes , the Schedule I status means that researchers must obtain specific registration from the DEA to handle the substance. federalregister.gov This involves a rigorous application and approval process, intended to ensure that the research is legitimate and that the substance is securely stored and handled to prevent diversion. The legal status makes it more challenging and costly for researchers to obtain and study the pharmacological and toxicological properties of this compound. However, analytical reference standards are available for purchase by licensed laboratories for research and forensic applications. caymanchem.com
In the field of forensic analysis , the legal status of this compound necessitates its inclusion in routine screening panels for controlled substances. Forensic laboratories must develop and validate analytical methods to detect and quantify this compound and its metabolites in various biological matrices, such as blood, urine, and hair, as well as in seized materials. diva-portal.orgmmu.ac.uknih.gov The identification of specific metabolites is crucial for confirming human exposure. diva-portal.orgnih.gov The transient nature of many synthetic cannabinoids on the illicit market requires forensic laboratories to be adaptable and continuously update their testing methods to keep pace with the emergence of new compounds. diva-portal.org The scheduling of this compound provides a clear legal basis for law enforcement to take action against its illicit production, distribution, and possession.
Q & A
What are the standard analytical techniques for identifying ADB-4EN-PINACA in forensic samples?
Level: Basic
Answer: this compound is typically identified using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) . Raman spectroscopy combined with chemometric methods (e.g., principal component analysis [PCA], hierarchical cluster analysis [HCA]) has also been validated for distinguishing this compound in crystalline, amorphous, and paper-impregnated forms . These methods require calibration against reference standards (e.g., Cayman Chemical’s analytical reference material) and cross-validation with spectral libraries to ensure specificity .
How can researchers design experiments to evaluate this compound’s receptor binding affinity?
Level: Advanced
Answer: In vitro assays using CB1/CB2 receptor activation models are standard. Key steps include:
- Variable control : Use standardized cell lines (e.g., HEK293 expressing human cannabinoid receptors) and control for temperature, pH, and solvent effects .
- Dose-response curves : Test multiple concentrations (e.g., 0.1 nM–10 µM) to determine EC50 values.
- Statistical validation : Apply ANOVA or t-tests to compare agonist effects against reference compounds (e.g., WIN55,212-2) .
- Ethical compliance : Ensure institutional approval for handling Schedule I compounds .
How should contradictions in reported pharmacological data (e.g., binding affinity discrepancies) be addressed?
Level: Advanced
Answer: Contradictions may arise from methodological differences (e.g., assay types, receptor isoforms). Mitigation strategies include:
- Cross-platform validation : Compare results from binding assays (e.g., radioligand displacement) and functional assays (e.g., cAMP inhibition) .
- Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .
- Transparency : Report detailed protocols (e.g., buffer composition, incubation times) to enable replication .
What frameworks are recommended for formulating research questions on this compound’s toxicological effects?
Level: Basic
Answer: Use the PICO(T) (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks. For example:
- PICO(T) : In murine models (P), how does chronic this compound exposure (I) compared to JWH-018 (C) affect CB1 receptor density (O) over 12 weeks (T)?
- FINER : Ensure the question addresses gaps in dose-dependent neurotoxicity studies .
What ethical considerations apply to this compound research?
Level: Basic
Answer:
- Regulatory compliance : Obtain DEA licensure for Schedule I compounds in the U.S. .
- Safety protocols : Use PPE (gloves, lab coats) and fume hoods to prevent inhalation/contact .
- Data integrity : Disclose conflicts of interest and adhere to journal guidelines (e.g., CONSORT for clinical trials) .
How can researchers optimize literature reviews for this compound-related studies?
Level: Basic
Answer:
- Database selection : Prioritize PubMed, Scopus, and forensic science repositories (e.g., CFSRE reports) .
- Search terms : Combine This compound with keywords like synthetic cannabinoid, receptor affinity, and forensic toxicology.
- Critical appraisal : Differentiate primary studies (e.g., receptor assays) from secondary reviews .
What experimental designs are suitable for studying this compound’s metabolic pathways?
Level: Advanced
Answer:
- In vitro models : Use hepatocyte cultures or microsomal preparations to identify cytochrome P450 metabolites .
- Isotopic labeling : Track metabolic products via LC-HRMS with stable isotopes (e.g., deuterated this compound).
- Data integration : Combine kinetic parameters (e.g., Vmax, Km) with computational modeling (e.g., molecular docking) .
How should statistical analyses be structured for this compound dose-response studies?
Level: Advanced
Answer:
- Parametric tests : Use nonlinear regression for EC50/IC50 calculations (e.g., GraphPad Prism).
- Error reporting : Include 95% confidence intervals and standard deviations for replicates .
- Outlier management : Apply Grubbs’ test or robust regression for skewed data .
What are the challenges in sample preparation for this compound analysis?
Level: Basic
Answer: Challenges include:
- Matrix effects : Remove interfering compounds from biological samples (e.g., blood) via solid-phase extraction .
- Stability : Store samples at -80°C to prevent degradation .
- Crystallinity : Amorphous forms may require recrystallization for consistent Raman spectra .
How can emerging techniques like Raman spectroscopy enhance this compound identification?
Level: Advanced
Answer: Raman spectroscopy paired with PCA/HCA reduces reliance on destructive techniques (e.g., GC-MS). Key steps:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
